molecular formula C24H32N2O5S B2973758 N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide CAS No. 922050-12-2

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide

Cat. No.: B2973758
CAS No.: 922050-12-2
M. Wt: 460.59
InChI Key: FTZTXGGTMHERIR-UHFFFAOYSA-N
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Description

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide is a benzoxazepine-derived sulfonamide compound characterized by a fused bicyclic core and a substituted benzenesulfonamide moiety. Its molecular formula is C24H32N2O5S, with a molecular weight of approximately 460.07 g/mol. The structure features a 4-ethoxy-3,5-dimethylbenzenesulfonamide group attached to the 8-position of the benzoxazepine ring, which is further modified with 3,3-dimethyl and 5-propyl substituents.

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O5S/c1-7-11-26-20-10-9-18(14-21(20)31-15-24(5,6)23(26)27)25-32(28,29)19-12-16(3)22(30-8-2)17(4)13-19/h9-10,12-14,25H,7-8,11,15H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTZTXGGTMHERIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC(=C(C(=C3)C)OCC)C)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide is a complex organic compound belonging to the oxazepine class. This compound has garnered interest due to its potential biological activities and therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by a benzoxazepine ring and a sulfonamide moiety. Its molecular formula is C22H30N2O4SC_{22}H_{30}N_{2}O_{4}S with a molecular weight of approximately 406.56 g/mol. The structural complexity contributes to its diverse biological activities.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has shown potential in inhibiting squalene synthase and farnesyl diphosphate synthase, critical enzymes in cholesterol biosynthesis .
  • Receptor Modulation : Binding affinity to certain receptors can modulate signaling pathways that influence cell proliferation and apoptosis.
  • Gene Expression : Interaction with DNA/RNA may alter gene expression profiles, leading to various cellular responses.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. In vitro studies have demonstrated that related oxazepine derivatives can induce apoptosis in cancer cell lines .

Antimicrobial Effects

The compound's potential antimicrobial activity has been explored in various studies. It has been reported to possess inhibitory effects against several bacterial strains and fungi. The mechanism often involves disruption of cell membrane integrity or inhibition of nucleic acid synthesis.

Case Studies

  • Study on Squalene Synthase Inhibition :
    A study highlighted the effectiveness of related compounds in inhibiting squalene synthase in rat liver microsomes with IC50 values ranging from 45 nM to 170 nM. This inhibition resulted in decreased cholesterol biosynthesis .
  • Antiproliferative Effects :
    In another investigation involving human cancer cell lines, the compound exhibited antiproliferative effects with IC50 values indicating significant growth inhibition at micromolar concentrations .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AntitumorInduces apoptosis
AntimicrobialDisrupts cell membranes
Enzyme InhibitionInhibits squalene synthase
Receptor ModulationAlters signaling pathways

Comparison with Similar Compounds

Implications of Substituent Variations:

  • Ethoxy vs. Methyl Groups : The ethoxy group in the target compound increases oxygen content and lipophilicity compared to the trimethyl analog. This may enhance membrane permeability but reduce aqueous solubility.
  • In contrast, the 2,4,6-trimethyl configuration in the analog offers steric hindrance but lacks hydrogen-bonding capability.

Research Findings and Structural Analysis

  • Thermal Stability : Trimethyl-substituted analogs exhibit moderate thermal stability (decomposition >200°C), whereas ethoxy-containing derivatives may show lower melting points due to reduced crystallinity.
  • Bioactivity Trends : Sulfonamides with bulkier substituents (e.g., ethoxy) often demonstrate improved pharmacokinetic profiles, though this is contingent on target engagement.

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